molecular formula C25H20FN3O2 B2662654 3-(3,4-dimethoxyphenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866809-59-8

3-(3,4-dimethoxyphenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2662654
CAS No.: 866809-59-8
M. Wt: 413.452
InChI Key: BUWSXRTVOPGZJD-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazoloquinoline core, which is known for its diverse biological activities and potential therapeutic applications.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazoloquinoline core, followed by the introduction of the 3,4-dimethoxyphenyl and 2-fluorophenylmethyl groups. Key steps may include:

    Cyclization Reactions: Formation of the pyrazoloquinoline core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the 3,4-dimethoxyphenyl group via electrophilic aromatic substitution.

    Coupling Reactions: Attachment of the 2-fluorophenylmethyl group using Suzuki-Miyaura coupling or similar methodologies.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and process intensification can be employed to scale up the synthesis while maintaining efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to hydroxyl groups under oxidative conditions.

    Reduction: Reduction of the pyrazoloquinoline core to form dihydropyrazoloquinoline derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with appropriate nucleophiles.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of dihydropyrazoloquinoline derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves interaction with specific molecular targets and pathways. It may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Affecting Gene Expression: Altering the expression of genes involved in disease progression or cellular function.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)-propionic acid: Shares the 3,4-dimethoxyphenyl group but differs in the core structure.

    N-(2,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-2-propenamide: Contains similar functional groups but has a different backbone.

Uniqueness

3-(3,4-Dimethoxyphenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is unique due to its pyrazoloquinoline core, which imparts distinct biological activities and potential therapeutic applications. Its combination of functional groups also allows for diverse chemical modifications and

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-[(2-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O2/c1-30-22-12-11-16(13-23(22)31-2)24-19-15-29(14-17-7-3-5-9-20(17)26)21-10-6-4-8-18(21)25(19)28-27-24/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWSXRTVOPGZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC=CC=C5F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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